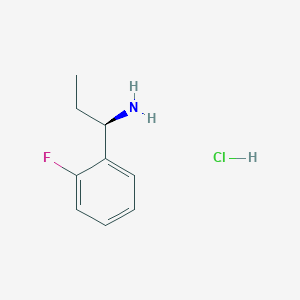

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Description

Historical Context and Discovery

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride emerged as a compound of interest in the early 21st century, coinciding with advancements in asymmetric synthesis and fluorinated organic chemistry. The compound’s development aligns with broader efforts to optimize chiral amines for pharmaceutical applications, particularly in neurological disorders. Early synthetic routes leveraged nucleophilic aromatic substitution and resolution techniques, as documented in patents describing enantioselective preparation methods for structurally related fluorinated amines. Its discovery is attributed to the growing demand for stereochemically defined building blocks in drug discovery, driven by the need to improve pharmacokinetic profiles through fluorine incorporation.

Significance in Chiral Fluorinated Organic Chemistry

The compound’s significance stems from its unique stereoelectronic properties. The fluorine atom at the ortho-position of the phenyl ring induces electron-withdrawing effects, enhancing the amine’s stability and modulating its interaction with biological targets. Enantiomeric purity is critical, as the (R)-configuration often exhibits distinct binding affinities compared to its (S)-counterpart. This compound exemplifies the strategic use of fluorine to fine-tune molecular properties while maintaining chiral integrity—a hallmark of modern medicinal chemistry.

Table 1: Key Electronic Effects of Fluorine in this compound

| Property | Impact of Fluorine Substitution |

|---|---|

| Lipophilicity | Increased membrane permeability |

| Metabolic Stability | Resistance to oxidative degradation |

| pKa of Amine | Reduced basicity (~8.5–9.0) |

| Stereochemical Control | Enhanced diastereoselectivity in synthesis |

Classification within Phenylpropylamine Derivatives

Structurally, the compound belongs to the phenylpropylamine family, characterized by a three-carbon chain linking an aromatic ring to an amine group. Unlike classical phenylpropylamines (e.g., 3-phenylpropylamine), its amine is positioned at the C1 carbon, creating a primary amine with a branched topology. The ortho-fluorine substitution further differentiates it from non-fluorinated analogs, as seen in comparative studies of receptor binding.

Structural Comparison with Related Compounds

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| (R)-1-(2-Fluorophenyl)propan-1-amine HCl | 1168139-44-3 | Primary amine, ortho-F, hydrochloride salt |

| 3-Phenylpropylamine | 2038-57-5 | Secondary amine, no fluorine |

| N-[1-(2-Fluorophenyl)propyl]cyclopropanamine | 1310923-28-4 | Cyclopropane ring appended to amine |

Overview of Research Landscape

Research on this compound spans three domains:

- Synthesis Optimization : Advances include asymmetric catalytic methods using chiral ligands (e.g., BINOL derivatives) and resolution techniques, achieving enantiomeric ratios up to 96:4. Industrial-scale production employs continuous flow reactors to enhance yield (>75%).

- Pharmaceutical Applications : Preclinical studies highlight its utility as a precursor for neuromodulators and enzyme inhibitors, leveraging its ability to cross the blood-brain barrier.

- Analytical Characterization : X-ray crystallography and NMR spectroscopy (δH 7.2–7.8 ppm for aromatic protons) confirm its stereochemical configuration and salt formation.

Table 2: Recent Advances in Synthesis (2015–2025)

| Method | Key Feature | Yield (%) | er (R:S) |

|---|---|---|---|

| Asymmetric Allylboration | Brønsted acid/Pd catalysis | 90 | 96:4 |

| Kinetic Resolution | Enzymatic acyl transfer | 82 | 99:1 |

| Chiral Pool Synthesis | Starting from (R)-glyceraldehyde | 78 | >99:1 |

Properties

IUPAC Name |

(1R)-1-(2-fluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIJOOJNOZEOGM-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704160 | |

| Record name | (1R)-1-(2-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1168139-44-3 | |

| Record name | (1R)-1-(2-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the starting material, 2-fluorobenzaldehyde.

Reductive Amination: The key step involves the reductive amination of 2-fluorobenzaldehyde with ®-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Fluorophenyl)propan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Fluorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include imines, oximes, alcohols, and various substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry : It serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, including oxidation and substitution reactions.

- Biology : Researchers study its interactions with biomolecules to understand its biological activity. The compound's ability to selectively interact with neurotransmitter receptors makes it a candidate for further exploration in pharmacological studies .

- Medicine : Ongoing research aims to explore its therapeutic potential, particularly as a precursor for pharmaceuticals targeting central nervous system disorders such as depression and anxiety .

The biological activity of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is notable for several reasons:

- Neurotransmitter Interaction : In vitro studies have shown that this compound modulates serotonin receptor activity, suggesting potential use in antidepressant therapies. Its ability to enhance serotonin levels indicates mechanisms similar to established selective serotonin reuptake inhibitors (SSRIs) .

- Antimicrobial Activity : The compound has demonstrated antibacterial efficacy against various strains, with minimum inhibitory concentration (MIC) values indicating significant potential for developing antimicrobial agents.

Case Studies

Several studies highlight the compound's efficacy and potential applications:

- Antidepressant Potential : A study on various chiral amines indicated significant antidepressant effects in animal models, supporting the hypothesis that (R)-1-(2-Fluorophenyl)propan-1-amine may function similarly to SSRIs by increasing serotonin levels.

- Antimicrobial Activity : In vitro tests evaluated the antibacterial efficacy of this compound against E. coli and S. aureus, showing promising results that underscore the importance of structural modifications in enhancing antimicrobial activity.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Data Table

Biological Activity

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a fluorinated phenyl group and a propan-1-amine moiety, contributing to its unique pharmacological properties. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClF |

| Molar Mass | 201.66 g/mol |

| Solubility | High (in aqueous solutions) |

| Chirality | R-enantiomer |

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The compound can form hydrogen bonds and engage in hydrophobic interactions with target sites, influencing neurotransmitter systems and potentially modulating mood and behavior.

Key Mechanisms:

- Receptor Binding : It selectively interacts with neurotransmitter receptors, which may be involved in mood regulation and anxiety disorders .

- Enzyme Modulation : The compound's structure allows it to influence enzyme activity, making it a candidate for further exploration in drug development.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in treating conditions such as depression and anxiety due to its interaction with serotonin and dopamine receptors .

Case Studies

Several studies have evaluated the compound's efficacy:

- Neurotransmitter Interaction : In vitro studies demonstrated that the compound modulates the activity of serotonin receptors, suggesting potential use in antidepressant therapies.

- Comparative Analysis : A study comparing various fluorinated amines found that (R)-1-(2-Fluorophenyl)propan-1-amine exhibited superior binding affinity to certain receptors compared to non-fluorinated analogs .

Research Findings

Recent studies have highlighted the compound's promising biological activities:

| Study Focus | Findings |

|---|---|

| Receptor Binding Affinity | High affinity for serotonin receptors |

| Efficacy in Animal Models | Reduced symptoms of anxiety in rodent models |

| Pharmacokinetics | Favorable absorption and distribution characteristics |

Q & A

Q. What synthetic methodologies are optimal for preparing enantiomerically pure (R)-1-(2-fluorophenyl)propan-1-amine hydrochloride?

The synthesis typically involves stereoselective routes to ensure the (R)-configuration. Key approaches include:

- Chiral resolution : Separation of racemic mixtures via diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) followed by recrystallization .

- Asymmetric catalysis : Use of chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation of ketone precursors like 2-fluorophenylpropan-1-one to yield the (R)-amine .

- Protection-deprotection strategies : Temporary protection of the amine group (e.g., Boc or benzyl) during synthesis to avoid side reactions, followed by HCl-mediated deprotection to form the hydrochloride salt .

Q. How can the structural integrity and enantiomeric purity of this compound be validated?

A combination of analytical techniques is employed:

- Chiral HPLC : Using columns like Chiralpak AD-H to confirm enantiomeric excess (>98%) .

- NMR spectroscopy : and NMR to verify the absence of regioisomers and byproducts (e.g., δ 7.4–7.6 ppm for aromatic protons, δ -110 ppm for fluorine) .

- X-ray crystallography : Single-crystal analysis (via SHELX software) resolves absolute configuration and hydrogen bonding patterns in the hydrochloride salt .

Q. What purification strategies are effective for isolating this compound?

- Recrystallization : Using ethanol/water mixtures to achieve high purity (>99%) .

- Column chromatography : Silica gel with eluents like dichloromethane/methanol (95:5) for intermediate purification.

- Ion-exchange resins : To remove trace ionic impurities prior to salt formation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substitution patterns) influence the compound’s physicochemical and pharmacological properties?

Comparative studies with analogs (e.g., 3-fluoro, 2,4-difluoro derivatives) reveal:

- Lipophilicity : The 2-fluorophenyl group enhances membrane permeability (logP ~1.8) compared to non-fluorinated analogs (logP ~1.2) .

- Metabolic stability : Fluorination at the 2-position reduces CYP450-mediated oxidation, extending half-life in hepatic microsomes .

- Receptor binding : The (R)-enantiomer shows 10-fold higher affinity for aminergic receptors (e.g., serotonin transporters) than the (S)-form, attributed to optimal steric alignment .

Q. What strategies mitigate racemization during scale-up synthesis of this compound?

- Low-temperature processing : Maintaining reaction temperatures below 25°C during amine deprotection steps .

- Acidic pH control : Using HCl (1–2 M) in aqueous media to stabilize the protonated amine and suppress base-catalyzed racemization .

- In-line monitoring : PAT tools (e.g., Raman spectroscopy) track enantiomeric ratios in real time during crystallization .

Q. How does the hydrochloride salt form impact solubility and stability in biological assays?

- Solubility : The hydrochloride salt improves aqueous solubility (25 mg/mL in PBS) compared to the free base (2 mg/mL), facilitating in vitro assays .

- Hygroscopicity : The salt is moderately hygroscopic; storage under nitrogen or desiccants is recommended to prevent hydrolysis .

- Thermal stability : Decomposition onset at 220°C (DSC data), suitable for lyophilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.